N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide
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Overview
Description
N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide is a member of benzoic acids.
Scientific Research Applications
Analytical Characterization : This compound has been characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such characterization is crucial for identifying and understanding the properties of the compound (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
PET Imaging in Humans : It has been used in positron emission tomography (PET) imaging studies to compare the quantification of serotonin 1A receptors in humans, indicating its potential in neuroimaging research (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, Ryu, 2015).
Receptor Binding Studies : Research has also focused on understanding its binding affinity and specificity for certain receptors, such as the calcitonin gene-related peptide (CGRP) receptor, which is significant for migraine research (Hay, Christopoulos, Christopoulos, & Sexton, 2006).
Synthesis for Radiotracer Studies : The compound has been synthesized for use as a radiotracer in studying cannabinoid receptors in the brain, highlighting its application in neuroscience and pharmacology (Katoch-Rouse & Horti, 2003).
Alzheimer's Disease Research : It has been used in PET imaging for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients, contributing to the understanding of neurological disorders (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Bacterial Persister Cells : The compound has shown potential in selectively killing bacterial persisters that tolerate antibiotic treatment, which is significant in addressing antibiotic resistance (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Serotonergic Neurotransmission Studies : Its derivatives have been used in research focusing on the serotonergic neurotransmission, aiding in the understanding of serotonin receptors and their role in various psychological and neurological conditions (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
N-(4-methoxybenzoyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-7-5-11(6-8-12)13(17)15-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,17,18) |
InChI Key |
TXHWTHMJPDRWQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=O)N2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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